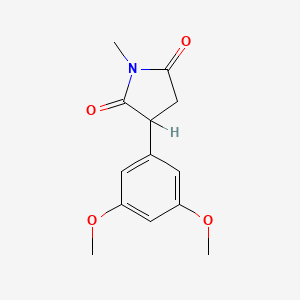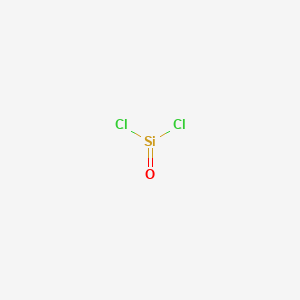
Dichlorosilanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorosilanone is a chemical compound with the formula SiH2Cl2. It is a colorless, highly reactive gas at room temperature and atmospheric pressure. This compound is primarily used in the semiconductor industry for the deposition of silicon nitride and silicon dioxide films through chemical vapor deposition processes .
Preparation Methods
Dichlorosilanone can be synthesized through several methods. One common synthetic route involves the reaction of silicon with hydrogen chloride gas. This reaction produces trichlorosilane, which can then be disproportionated to yield this compound and silicon tetrachloride . Another method involves the hydrolysis of dichlorosilane in the presence of water vapor, which initially forms monomeric prosiloxane that rapidly polymerizes .
Chemical Reactions Analysis
Dichlorosilanone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In the presence of water, it hydrolyzes to form silicon oxyhydride and hydrochloric acid . It can also react with ammonia to form silicon nitride, a process commonly used in semiconductor manufacturing . Additionally, this compound can undergo oxidation reactions to form silicon dioxide .
Scientific Research Applications
Dichlorosilanone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon dioxide films . In biology, it is used in the development of biosensors and other diagnostic tools . In the industrial sector, this compound is used in the production of high-purity silicon for semiconductor devices .
Mechanism of Action
The mechanism of action of dichlorosilanone involves its high reactivity with water and other nucleophiles. When exposed to water, it rapidly hydrolyzes to form silicon oxyhydride and hydrochloric acid . This reaction is highly exothermic and can cause severe burns upon contact with skin or mucous membranes . In the presence of ammonia, this compound reacts to form silicon nitride, a process that is essential for the deposition of silicon nitride films in semiconductor manufacturing .
Comparison with Similar Compounds
Dichlorosilanone is similar to other chlorosilanes, such as trichlorosilane and silicon tetrachloride. it is unique in its high reactivity and its ability to form silicon nitride films at lower temperatures compared to other chlorosilanes . Trichlorosilane, for example, is less reactive and requires higher temperatures for the deposition of silicon nitride . Silicon tetrachloride, on the other hand, is primarily used for the production of high-purity silicon and does not form silicon nitride films as efficiently as this compound .
Properties
CAS No. |
73551-05-0 |
|---|---|
Molecular Formula |
Cl2OSi |
Molecular Weight |
114.99 g/mol |
IUPAC Name |
dichloro(oxo)silane |
InChI |
InChI=1S/Cl2OSi/c1-4(2)3 |
InChI Key |
RJNIYSQKLSWQAD-UHFFFAOYSA-N |
Canonical SMILES |
O=[Si](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
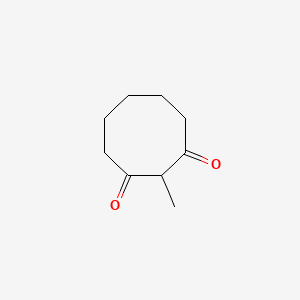
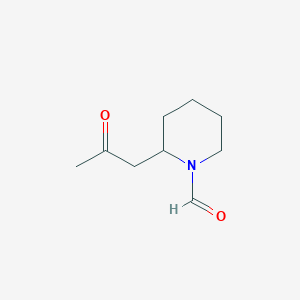
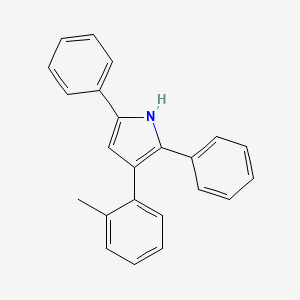
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
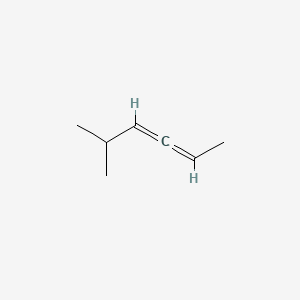
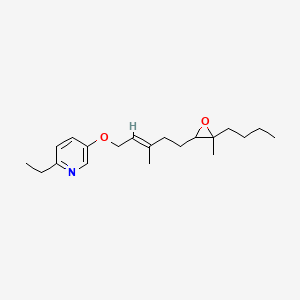
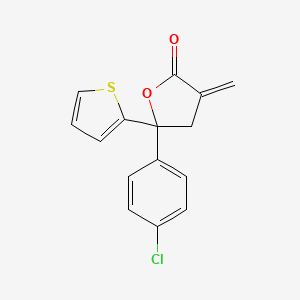
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

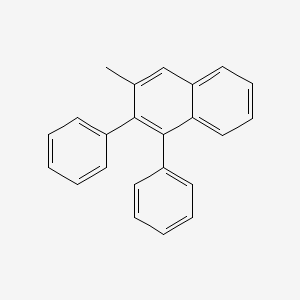
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
